![molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3](/img/structure/B2879225.png)
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an aminomethylbenzoic acid core. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-bromobenzylamine with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .
Scientific Research Applications
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a chemical compound that has various applications in scientific research. It may be called differently depending on the specific industrial application .
Antiviral Research:
- Ebola and Marburg Virus Inhibitors 4-(aminomethyl)benzamide-based inhibitors, a class to which this compound may belong, have demonstrated effectiveness against Ebola and Marburg viruses . Several modified 4-(aminomethyl)benzamides were assembled through medicinal chemistry and SAR optimization .
- Antifilovirus Agents 4-(aminomethyl)benzamides have been identified as broad-spectrum antifiloviral agents . CBS1118, one such compound, exhibited EC50 values less than 10 μM for both Ebola and Marburg viruses .
PPARα Agonist Research:
- Treatment of Vascular Leakage 4-benzyloxy-benzylamino compounds, which may be related to this compound, have shown promise in treating vascular leakage in a rat model of diabetic retinopathy . Systemic administration of compound A91, a representative analogue, reduced retinal vascular leakage in diabetic rats .
- Selective PPARα Agonists Second-generation analogs of 4-benzyloxy-benzylamino compounds have demonstrated high selectivity for PPARα over other PPAR isoforms, suggesting their potential as candidates for pre-clinical evaluation .
Antibiotic Development:
- Synthesis of Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate, a related compound, can be used for the development of antibiotics based on quinoline and indole . A process for preparing methyl 4-(aminomethyl)benzoate involves esterifying 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid .
Antimicrobial Research
Mechanism of Action
The mechanism of action of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aminomethylbenzoic acid core may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the bromobenzyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a bromobenzyl group, leading to variations in its chemical behavior.
Uniqueness
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is unique due to the presence of both the bromobenzyl and aminomethylbenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, cytotoxic, and anticancer activities, supported by detailed research findings and data tables.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromobenzyl group attached to an aminomethyl functional group on a benzoic acid backbone. This structural configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated:
- Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MICs) were reported as low as 15.62 µM for certain derivatives, indicating strong antibacterial activity against resistant strains .
- Broad-Spectrum Antifungal Activity : The compound showed promising antifungal properties with MIC values starting from 7.81 µM against various fungal pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | MIC (µM) |
---|---|---|
This compound | MRSA | 15.62 |
Schiff base derivatives | Candida albicans | ≥ 7.81 |
Schiff base derivatives | Aspergillus niger | ≥ 15.62 |
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notably:
- HepG2 Cell Line : The compound exhibited IC50 values around 15 µM, suggesting moderate cytotoxicity .
- A549 Cell Line : Higher cytotoxicity was noted with some derivatives showing IC50 values less than 10 µM, indicating potential as an anticancer agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | ~15 |
Various PABA derivatives | A549 | <10 |
Benzamide derivatives | MCF-7 | ~5.85 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with key enzymes and cellular pathways:
- Antibacterial Mechanism : The inhibition of bacterial protein synthesis and disruption of nucleic acid production pathways have been observed in related compounds .
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through caspase activation has been suggested as a mechanism for the observed cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of PABA derivatives, highlighting their potential in treating infections and cancer:
- Ebola Virus Inhibition : A related study demonstrated that structurally similar compounds showed effective inhibition against Ebola virus entry with EC50 values under 10 µM, suggesting broad-spectrum antiviral potential .
- Anticancer Properties : Research on benzamide derivatives indicated significant growth inhibition in multiple cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
4-[[(4-bromophenyl)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDNOIBAISCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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